N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethylbenzamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 2,3-dihydrothiophene-1,1-dioxide moiety and a disubstituted aromatic system. The 3,4-dimethylbenzamide core and N-aryl substituents are critical for modulating physicochemical properties and pharmacological activity.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-17-7-5-6-8-20(17)22(19-11-12-26(24,25)14-19)21(23)18-10-9-15(2)16(3)13-18/h5-13,19H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOCSQAJUPGYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H18N2O4S, with a molecular weight of 330.36 g/mol. The structure features a thiophene moiety which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. The dioxido group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Effects
Thiophene derivatives have shown promise in reducing inflammation. The presence of the benzamide structure may contribute to the inhibition of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.
Anticancer Potential
Several studies have explored the anticancer activity of thiophene derivatives. Preliminary data suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Properties | Demonstrated that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers in vitro. |
| Study 2 : Anti-inflammatory Activity | Showed significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages when treated with the compound. |
| Study 3 : Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM; mechanisms involved mitochondrial dysfunction and DNA fragmentation. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability. Studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Its elimination half-life is approximately 6 hours, allowing for potential dosing regimens in therapeutic applications.
Comparison with Similar Compounds
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide
- Structural Differences : Replaces the 2-ethylphenyl group with a 4-methylphenyl substituent and introduces a fluorine atom at the 3-position of the benzamide ring.
- Implications : Fluorination typically increases lipophilicity (logP) and metabolic resistance, while the 4-methyl group may alter steric interactions compared to the 2-ethyl substituent in the target compound. These modifications could influence binding to hydrophobic pockets in biological targets .
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide
- Structural Differences : Features a branched alkoxyamine side chain instead of the dihydrothiophene-dioxide and aryl groups.
- Metabolism : Extensive phase I metabolism (hydroxylation, demethylation) and phase II glucuronidation were observed, with the 4-hydroxymethyl metabolite dominating (54% of identified compounds). This highlights the metabolic lability of alkoxy groups compared to the sulfone-stabilized dihydrothiophene in the target compound .
Functional Group Comparisons
Sulfonamides vs. Benzamides
- Example: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Key Difference: Acetamide backbone with a thiazole substituent instead of benzamide. However, sulfone groups in the target compound may offer stronger electron-withdrawing effects, enhancing stability in oxidative environments .
N,O-Bidentate Directing Groups
- Example: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Application: The hydroxyl and amide groups facilitate metal-catalyzed C–H functionalization.
Pharmacological and Toxicological Profiles
Metabolic Stability
- Target Compound vs. (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide :
Toxicity Insights
- This suggests that the target compound’s structural features may align with favorable safety profiles, though substituent-specific studies are needed .
Q & A
Q. What is the molecular structure and key functional groups of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethylbenzamide?
The compound features a benzamide core substituted with 3,4-dimethylphenyl and 2-ethylphenyl groups, linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Critical functional groups include:
- Benzamide backbone : Provides rigidity and hydrogen-bonding potential.
- Dihydrothiophene sulfone (1,1-dioxido) : Enhances polarity and metabolic stability.
- Ethyl and methyl substituents : Influence lipophilicity and steric interactions.
Structural analogs (e.g., ) highlight the role of these groups in modulating reactivity and biological activity .
Q. What synthetic strategies are optimal for preparing this compound?
A typical synthesis involves:
Amide coupling : Reacting 3,4-dimethylbenzoyl chloride with 2-ethylphenylamine.
Sulfone formation : Oxidation of the thiophene ring using hydrogen peroxide or ozone.
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key variables include solvent polarity (e.g., acetonitrile for coupling), temperature (0–25°C to suppress side reactions), and stoichiometric control of oxidizing agents .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry and purity (e.g., ¹H/¹³C NMR for substituent assignment).
- HPLC : Quantifies purity and monitors reaction progress.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and conformational preferences .
Advanced Research Questions
Q. How can researchers design experiments to study its biological activity and target interactions?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to putative targets (e.g., enzymes or receptors).
- In vitro assays : Use cell lines expressing target proteins (e.g., kinase inhibition assays with ATP analogs).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-target interactions.
Prioritize targets based on structural analogs (e.g., sulfone-containing compounds in ) known to interact with cysteine proteases or GPCRs .
Q. How should conflicting data on reaction yields or biological activity be resolved?
- Cross-validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Byproduct analysis : Use LC-MS to identify impurities affecting bioactivity.
- Dose-response studies : Clarify whether activity discrepancies arise from concentration-dependent effects or assay variability.
For example, oxidation step inefficiencies () may explain yield inconsistencies .
Q. What computational methods can predict its physicochemical or pharmacological properties?
- Molecular Dynamics (MD) simulations : Model solvation behavior and membrane permeability.
- Docking studies : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or β-secretase.
- Quantum chemical calculations : Estimate redox potentials of the sulfone group.
Refer to for validated protocols in quantum chemical studies of analogous sulfonamides .
Q. How can structure-activity relationship (SAR) studies optimize its efficacy?
- Substituent variation : Replace ethyl/methyl groups with halogens or electron-withdrawing groups to enhance target affinity.
- Scaffold hopping : Test bioisosteres of the dihydrothiophene sulfone (e.g., tetrahydrofuran dioxide).
- Metabolic profiling : Use liver microsomes to identify vulnerable sites (e.g., benzylic positions) for deuteration or fluorination .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Exothermic reactions : Implement gradual reagent addition and cooling systems for oxidation steps.
- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures).
- Byproduct formation : Optimize reaction time and catalyst loading (e.g., palladium for coupling steps).
and highlight temperature control as critical for maintaining yield at scale .
Q. How can stability studies inform formulation development?
- Forced degradation : Expose the compound to heat (40–60°C), light, and varied pH to identify degradation pathways.
- HPLC-MS : Track decomposition products (e.g., sulfone reduction or amide hydrolysis).
- Excipient screening : Test stabilizers like cyclodextrins or antioxidants for hygroscopic or redox-sensitive groups .
Q. What strategies assess potential toxicity or off-target effects?
- In vitro toxicity panels : Use hepatocyte cultures to screen for CYP450 inhibition or mitochondrial toxicity.
- Proteome profiling : Employ affinity pulldown assays to identify unintended protein interactions.
- In vivo models : Zebrafish or murine studies to evaluate acute toxicity and pharmacokinetics.
and emphasize the importance of early-stage toxicity profiling for sulfone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
